molecular formula C8H11N3O3 B15389169 Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine

Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine

Cat. No.: B15389169
M. Wt: 197.19 g/mol
InChI Key: KTQOXOVNNUJJJR-UHFFFAOYSA-N
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Description

Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine is a secondary amine derivative featuring a nitropyridine moiety linked via an ethoxy spacer to a methylamine group.

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

N-methyl-2-(5-nitropyridin-2-yl)oxyethanamine

InChI

InChI=1S/C8H11N3O3/c1-9-4-5-14-8-3-2-7(6-10-8)11(12)13/h2-3,6,9H,4-5H2,1H3

InChI Key

KTQOXOVNNUJJJR-UHFFFAOYSA-N

Canonical SMILES

CNCCOC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The synthesis of nitro-pyridine derivatives (e.g., 95% yield for 5-nitropyridin-2-amine) is more efficient than that of bulkier analogues (e.g., 50.8% for the pyrene-containing compound), suggesting steric hindrance from aromatic groups reduces reaction efficiency .
  • The presence of electron-withdrawing groups (e.g., nitro in Methyl({2-[(5-nitropyridin-2-yl)oxy]ethyl})amine vs. bromo in 2-(5-Bromopyrimidin-2-yl)ethylamine) may alter electronic properties and reactivity .

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Molecular Properties

Compound Name Substituent Type Molecular Weight (g/mol) Notable Properties Reference
This compound 5-nitro, pyridine ~225 (estimated) High polarity due to nitro group -
{[2-(5-chloro-2-methylphenoxy)phenyl]methyl}(methyl)amine Chloro, methylphenoxy 259.76 Lipophilic; halogen enhances stability
(2-Methoxyethyl)[(5-methylfuran-2-yl)methyl]amine Methoxy, furan 169.22 Lower polarity; potential for H-bonding
N-(2-Methyl-5-nitrophenyl)-4-(pyridin-3-yl)pyrimidin-2-amine Nitro, pyrimidine ~337 (estimated) Planar structure; π-π stacking capability

Key Observations :

  • Nitro groups enhance polarity and acidity, making this compound more water-soluble than halogenated analogues (e.g., chloro in ).
  • Bulky aromatic substituents (e.g., pyrene in ) increase molecular weight and reduce solubility compared to simpler alkylamine derivatives .

Electronic and Spectroscopic Comparisons

  • NMR Shifts: The imine proton in N-(2-((pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine appears at 9.39 ppm due to conjugation with the nitro group, whereas methylamine protons in simpler analogues (e.g., N-(2-Methoxyethyl)methylamine) resonate below 3 ppm .

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